molecular formula C4H5F2NO B13321905 (1R)-2,2-Difluorocyclopropane-1-carboxamide

(1R)-2,2-Difluorocyclopropane-1-carboxamide

Cat. No.: B13321905
M. Wt: 121.09 g/mol
InChI Key: VEQGOZCVNSMHRR-UWTATZPHSA-N
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Description

(1R)-2,2-Difluorocyclopropane-1-carboxamide is a chemical compound characterized by a cyclopropane ring substituted with two fluorine atoms and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2-Difluorocyclopropane-1-carboxamide typically involves the cyclopropanation of suitable precursors followed by the introduction of fluorine atoms and the carboxamide group. One common method includes the reaction of cyclopropane derivatives with fluorinating agents under controlled conditions to achieve the desired difluorinated product. The carboxamide group can then be introduced through amidation reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2-Difluorocyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to amines or other reduced forms.

    Substitution: The fluorine atoms in the cyclopropane ring can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

(1R)-2,2-Difluorocyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (1R)-2,2-Difluorocyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluorocyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

    2,2-Difluorocyclopropane-1-methanol: Contains a hydroxyl group instead of a carboxamide.

    2,2-Difluorocyclopropane-1-amine: Features an amine group in place of the carboxamide.

Uniqueness

(1R)-2,2-Difluorocyclopropane-1-carboxamide is unique due to its specific stereochemistry and the presence of both fluorine atoms and a carboxamide group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C4H5F2NO

Molecular Weight

121.09 g/mol

IUPAC Name

(1R)-2,2-difluorocyclopropane-1-carboxamide

InChI

InChI=1S/C4H5F2NO/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H2,7,8)/t2-/m1/s1

InChI Key

VEQGOZCVNSMHRR-UWTATZPHSA-N

Isomeric SMILES

C1[C@@H](C1(F)F)C(=O)N

Canonical SMILES

C1C(C1(F)F)C(=O)N

Origin of Product

United States

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